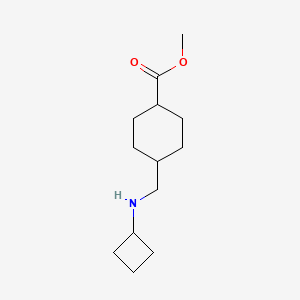

trans Methyl 4-((cyclobutylamino)methyl)cyclohexanecarboxylate

Description

trans Methyl 4-((cyclobutylamino)methyl)cyclohexanecarboxylate is a cyclohexane-based ester derivative featuring a cyclobutylamino-methyl substituent at the 4-position of the cyclohexane ring, with the trans configuration. This stereochemistry is critical, as it influences molecular conformation, intermolecular interactions, and biological activity.

Properties

Molecular Formula |

C13H23NO2 |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

methyl 4-[(cyclobutylamino)methyl]cyclohexane-1-carboxylate |

InChI |

InChI=1S/C13H23NO2/c1-16-13(15)11-7-5-10(6-8-11)9-14-12-3-2-4-12/h10-12,14H,2-9H2,1H3 |

InChI Key |

YAKPVSASPJJKLD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC(CC1)CNC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans Methyl 4-((cyclobutylamino)methyl)cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The cyclobutylamino group is introduced through a nucleophilic substitution reaction, where cyclobutylamine reacts with a suitable precursor, such as a halogenated cyclohexane derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the cyclohexane ring or the cyclobutylamino group is oxidized to form corresponding ketones or amides.

Reduction: Reduction reactions can convert the ester group to an alcohol, or reduce any double bonds present in the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or amides.

Reduction: Formation of alcohols.

Substitution: Formation of new substituted derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis to create more complex molecules.

- Employed in the development of new materials with specific properties.

Biology:

- Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

- Used in the synthesis of biologically active compounds for drug discovery.

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development.

- Studied for its pharmacological properties and potential as a treatment for various diseases.

Industry:

- Utilized in the production of specialty chemicals and intermediates for various industrial applications.

- Employed in the development of new polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of trans Methyl 4-((cyclobutylamino)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylamino group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

The following analysis compares trans Methyl 4-((cyclobutylamino)methyl)cyclohexanecarboxylate with key structural analogs, focusing on substituent effects, stereochemistry, and physicochemical properties.

Substituent Variations in Cyclohexanecarboxylate Derivatives

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Substituent Reactivity: Bromomethyl derivatives (e.g., Methyl 4-(bromomethyl)cyclohexanecarboxylate) are highly reactive, enabling further functionalization, whereas tert-BOC-protected amino groups (e.g., Methyl 4-(tert-butoxycarbonylamino)cyclohexanecarboxylate) enhance stability for intermediate synthesis .

- Stereochemical Effects: The trans configuration in the target compound and trans-4-(phenoxymethyl)cyclohexanecarboxylic acid minimizes steric hindrance, favoring chair conformations with axial or equatorial substituent orientations .

Table 2: Predicted Physical Properties

- Lipophilicity: The cyclobutylamino group may confer higher logP values than tert-BOC-protected or aminomethyl analogs, influencing solubility and bioavailability.

- Biological Activity : While topological indices (TIs) have been used to predict properties of sulfonamide derivatives in cancer therapy , the target compound’s cyclobutylamine moiety could interact with amine-binding receptors or enzymes, warranting further pharmacological exploration.

Biological Activity

Trans Methyl 4-((cyclobutylamino)methyl)cyclohexanecarboxylate is a compound of interest due to its potential biological activities, particularly as a Rho kinase (ROCK) inhibitor. Rho kinase plays a significant role in various physiological and pathological processes, including smooth muscle contraction, cell migration, and proliferation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of Rho kinase. This inhibition can lead to:

- Vasodilation : By relaxing vascular smooth muscle, it may aid in conditions like hypertension.

- Anti-inflammatory effects : The inhibition of ROCK can reduce inflammation by modulating immune cell functions.

- Anti-proliferative effects : It may prevent excessive cell proliferation, which is beneficial in cancer therapy.

Inhibition of Rho Kinase

Research indicates that compounds similar to this compound show significant inhibitory effects on ROCK activity. For instance, studies have demonstrated that ROCK inhibitors can effectively reduce vascular smooth muscle contraction and improve endothelial function .

Therapeutic Applications

The therapeutic applications of this compound are broad and include:

- Cardiovascular Diseases : Due to its vasodilatory effects, it has potential in treating hypertension and related disorders.

- Cancer : By inhibiting cell proliferation and migration, it may serve as an adjunct therapy in cancer treatment .

- Inflammatory Conditions : Its anti-inflammatory properties could be beneficial in diseases characterized by chronic inflammation.

Study 1: ROCK Inhibitors in Hypertension

A clinical trial evaluating the efficacy of a ROCK inhibitor similar to this compound found significant reductions in blood pressure among participants with resistant hypertension. The study reported a decrease in vascular resistance and improved endothelial function after treatment over eight weeks .

Study 2: Cancer Therapy

In vitro studies have shown that ROCK inhibitors can enhance the efficacy of chemotherapy agents by sensitizing cancer cells to treatment. A specific study indicated that combining a ROCK inhibitor with standard chemotherapy resulted in improved survival rates in animal models of breast cancer .

Data Summary

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Rho Kinase Inhibition | Smooth muscle relaxation | Hypertension treatment |

| Anti-inflammatory | Modulation of immune response | Chronic inflammatory diseases |

| Anti-proliferative | Inhibition of cell migration | Cancer therapy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.